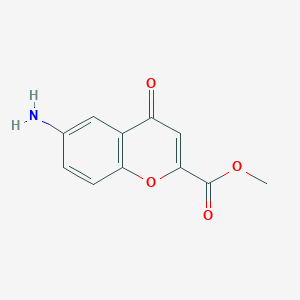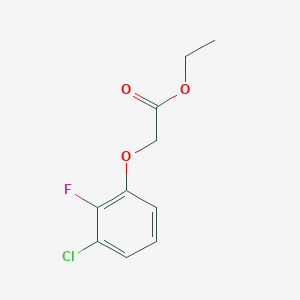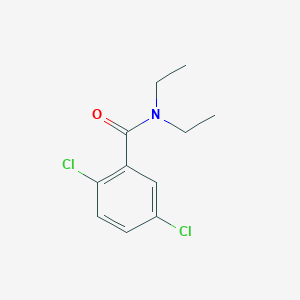
Methyl-6-Amino-4-oxo-4H-chromen-2-carboxylat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-amino-4-oxo-4H-chromene-2-carboxylate is a heterocyclic compound that belongs to the chromene family. Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a chromene core with an amino group at the 6-position, a keto group at the 4-position, and a carboxylate ester at the 2-position. Its unique structure makes it a valuable intermediate in the synthesis of various biologically active molecules.
Wissenschaftliche Forschungsanwendungen
Methyl 6-amino-4-oxo-4H-chromene-2-carboxylate has numerous applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the development of fluorescent probes and bioactive molecules.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
Target of Action
Methyl 6-amino-4-oxo-4H-chromene-2-carboxylate is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic derivatives
Mode of Action
It has been reported that a similar compound, methyl 6-amino-4-isobutoxy-1h-indole-2-carboxylate, showed inhibitory activity against influenza a
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that methyl 6-amino-4-oxo-4H-chromene-2-carboxylate may affect multiple biochemical pathways.
Result of Action
Given the biological activities associated with indole derivatives , it can be inferred that this compound may have potential therapeutic effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl 6-amino-4-oxo-4H-chromene-2-carboxylate can be synthesized through a multi-step process. One common method involves the condensation of salicylaldehyde with malononitrile in the presence of a base to form 2-amino-4H-chromene-3-carbonitrile. This intermediate is then subjected to a series of reactions, including hydrolysis and esterification, to yield the final product.
Industrial Production Methods: In industrial settings, the synthesis of methyl 6-amino-4-oxo-4H-chromene-2-carboxylate may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to enhance the efficiency of the synthetic process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the keto group can yield the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted chromenes depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Methyl 6-amino-4-oxo-4H-chromene-2-carboxylate can be compared with other chromene derivatives, such as:
Methyl 6-fluoro-4-oxo-4H-chromene-2-carboxylate: This compound features a fluorine atom at the 6-position, which can significantly alter its chemical and biological properties.
Methyl 6-hydroxy-4-oxo-4H-chromene-2-carboxylate: The presence of a hydroxy group at the 6-position can enhance its solubility and reactivity.
Methyl 6-methyl-4-oxo-4H-chromene-2-carboxylate: The methyl group at the 6-position can influence its steric and electronic properties.
The uniqueness of methyl 6-amino-4-oxo-4H-chromene-2-carboxylate lies in its amino group, which provides additional sites for chemical modification and enhances its potential for diverse applications.
Eigenschaften
IUPAC Name |
methyl 6-amino-4-oxochromene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c1-15-11(14)10-5-8(13)7-4-6(12)2-3-9(7)16-10/h2-5H,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VELUONZHLNMWHI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=O)C2=C(O1)C=CC(=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2360401.png)
![N-[(furan-2-yl)methyl]-2-(methylsulfanyl)-N-[(oxolan-2-yl)methyl]pyridine-4-carboxamide](/img/structure/B2360403.png)
![Ethyl 2-[3-(3,4-dimethoxyphenyl)-2-oxochromen-7-yloxy]propanoate](/img/structure/B2360405.png)

![Ethyl 2-[2-(4-chlorobenzoyl)hydrazino]-2-oxoacetate](/img/structure/B2360408.png)


![Ethyl 4-oxo-3-phenyl-5-[[3-(trifluoromethyl)benzoyl]amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2360414.png)




